molecular formula C17H20N2O5S B3733587 methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate

methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No.: B3733587
M. Wt: 364.4 g/mol
InChI Key: QTXZHEKJECEAFG-UHFFFAOYSA-N
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Description

Methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate: is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-5-19(6-2)16(21)13-10(3)12(17(22)23-4)15(25-13)18-14(20)11-8-7-9-24-11/h7-9H,5-6H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXZHEKJECEAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-2-[(2-furylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate

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